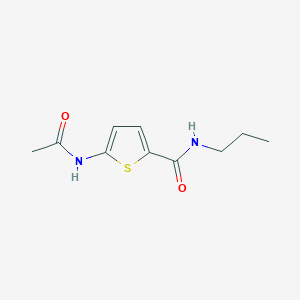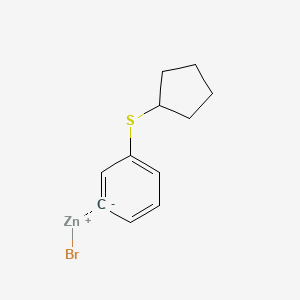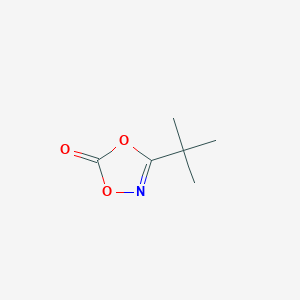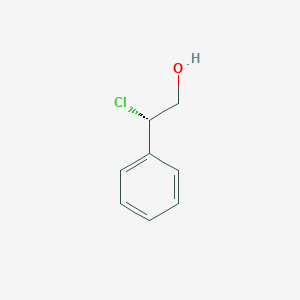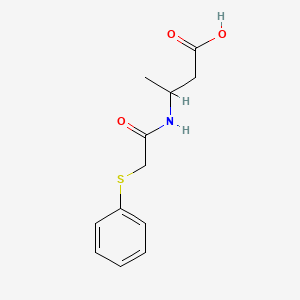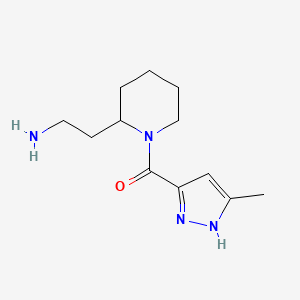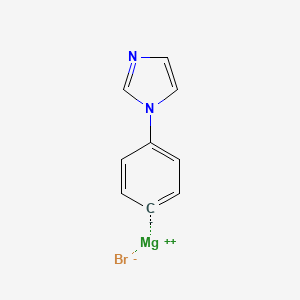![molecular formula C14H11F3O B14891584 [5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a phenyl ring, with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Phenyl-2-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on biological activity and molecular recognition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenylmethanol
- 2-Fluoro-5-(trifluoromethyl)phenylmethanol
- 2-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol stands out due to the presence of both a phenyl group and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H11F3O |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
[5-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
Clé InChI |
IFMQPKGSACKMKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



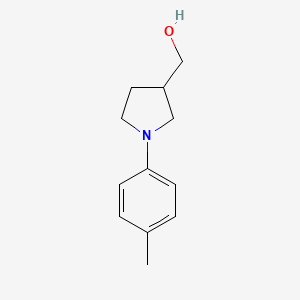



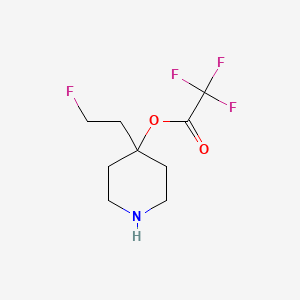
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
